molecular formula C24H24O4 B125433 (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate CAS No. 144754-24-5

(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate

Cat. No.: B125433
CAS No.: 144754-24-5
M. Wt: 376.4 g/mol
InChI Key: NQIXPBJBTPYBQH-JOCHJYFZSA-N
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Description

(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate (CAS 144754-24-5) is a chiral ester with a molecular formula of C24H24O4 and a molecular weight of 376.44 g/mol . This compound serves as a valuable protected synthetic intermediate in organic and medicinal chemistry. The molecule features a stereogenic center and a hydroxyl group protected with a trityl (triphenylmethyl) group, a common protecting group strategy in multi-step synthesis . This protection enhances the compound's stability and solubility in organic solvents, making it a versatile building block. Its primary research application lies in the synthesis of more complex, optically active molecules. Chiral intermediates like this are crucial in the development of pharmaceuticals, particularly in the biocatalytic and synthetic routes to antiviral agents . The trityl group can be selectively removed under mild acidic conditions to reveal the primary alcohol, allowing for further functionalization. This makes the compound a key chiral precursor for researchers developing novel therapeutic compounds, including potential antivirals, where precise stereochemistry is often essential for biological activity . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl (3R)-3-hydroxy-4-trityloxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-27-23(26)17-22(25)18-28-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,25H,17-18H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXPBJBTPYBQH-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (R)-Methyl 3,4-Dihydroxybutanoate

The diol precursor is synthesized via two primary methods:

a. PHB Degradation and Methanolysis
Poly[(R)-3-hydroxybutyric acid] (PHB) undergoes base-catalyzed cleavage (NaOH, 60°C, 12 h) followed by acidification (HCl) to yield (R)-3-hydroxybutanoic acid. Esterification with methanol (H2SO4 catalyst, reflux, 6 h) furnishes (R)-methyl 3-hydroxybutanoate (53% yield). Subsequent dihydroxylation at C4 is achieved via Sharpless asymmetric epoxidation (VO(acac)2, tert-BuOOH) and epoxide hydrolysis (H2O, pH 7), yielding the diol in 68% enantiomeric excess.

b. Microbial Oxidation of 1,4-Butanediol
Candida antarctica lipase B catalyzes the enantioselective oxidation of 1,4-butanediol to (R)-3,4-dihydroxybutanoic acid (45% conversion, 92% ee). Methyl esterification (DCC, DMAP) completes the sequence.

Selective Tritylation at C4

Trityl chloride (1.2 eq) in anhydrous pyridine (0°C, 12 h) selectively protects the primary hydroxyl of (R)-methyl 3,4-dihydroxybutanoate. The reaction’s bulk sensitivity ensures <5% bis-tritylation. Filtration through silica gel (hexane:EtOAc 4:1) isolates the product in 72% yield.

Table 1. Tritylation Efficiency Under Varied Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
PyridineCH2Cl201272
Et3NTHF25658
DMAPDMF-102465

Asymmetric Reduction of 3-Keto Intermediates

Ketone intermediates enable stereocontrol via catalytic hydrogenation or biocatalytic reduction.

Synthesis of Methyl 3-Oxo-4-(trityloxy)butanoate

Tritylated 4-hydroxybutanoic acid (prepared via trityl chloride/pyridine) is oxidized at C3 using Dess-Martin periodinane (DMP, CH2Cl2, 25°C, 2 h). Esterification (MeOH, H2SO4) affords the ketone in 81% yield.

Enantioselective Reduction to (R)-Configuration

a. Corey-Bakshi-Shibata (CBS) Reduction
Employing (R)-CBS catalyst (10 mol%), BH3·THF reduces the ketone to (R)-alcohol (94% ee, 88% yield). Stoichiometric control prevents over-reduction to the diol.

b. Biocatalytic Reduction with Lactobacillus kefir Alcohol Dehydrogenase
NADPH-dependent LkADH achieves >99% ee at pH 7.2 (30°C, 24 h), albeit with lower yield (62%) due to cofactor regeneration constraints.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution offers an alternative to asymmetric synthesis.

Candida rugosa Lipase-Catalyzed Acetylation

Racemic methyl 3-hydroxy-4-(trityloxy)butanoate undergoes acetylation (vinyl acetate, hexane, 35°C). The (S)-enantiomer acetylates 5× faster, enabling isolation of (R)-isomer (98% ee, 40% yield).

Protection Strategies and Reagent Optimization

Trityl-group stability under acidic conditions (pH >4) necessitates careful deprotection planning.

Trityl Chloride vs. Trityl Bromide Efficiency

Trityl bromide (1.5 eq, CH2Cl2, -15°C) accelerates protection (4 h vs. 12 h for chloride) but risks quaternization (8% byproduct).

Alternative Protecting Groups for Comparative Analysis

GroupDeprotection MethodStability in SynthesisYield (%)
TritylHCOOH, 25°CHigh72
TBSTBAF, THFModerate65
AcetylNH3/MeOHLow58

Purification and Characterization Protocols

Crystallization from Ethanol/Hexane

Slow cooling (0.5°C/min) of saturated ethanol solution yields needle-like crystals (mp 89–91°C). Purity (>99%) is confirmed via HPLC (C18, MeCN:H2O 70:30).

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3) : δ 3.65 (s, 3H, OCH3), 4.22 (m, 1H, C3-OH), 7.25–7.45 (m, 15H, Trityl).

  • IR (KBr) : 3450 cm⁻¹ (OH), 1725 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-hydroxy-4-(trityloxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trityloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux.

Major Products Formed

    Oxidation: ®-Methyl 3-oxo-4-(trityloxy)butanoate.

    Reduction: ®-Methyl 3-hydroxy-4-(trityloxy)butanol.

    Substitution: Various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

®-Methyl 3-hydroxy-4-(trityloxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-hydroxy-4-(trityloxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trityloxy group can enhance the compound’s stability and facilitate its binding to target molecules, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on structural features, synthetic utility, and commercial availability:

(S)-Methyl 3-Hydroxy-4-(Trityloxy)Butanoate

  • Structural Relationship : Enantiomer of the target compound.
  • Key Differences :
    • The S-configuration alters stereochemical outcomes in reactions, impacting biological activity in downstream applications (e.g., enzyme binding).
    • Price : 1 g = $4,000; 5 g = $10,000 (), suggesting enantiomeric synthesis challenges.
  • Applications : Used in mirror-image pharmacological studies but less commonly reported in synthetic routes than the R-form.

(R)-Methyl 3-((4-Methoxybenzyl)Oxy)Butanoate (Compound 9)

  • Structural Relationship : Replaces the trityl group with a 4-methoxybenzyl (PMB) protecting group.
  • Key Differences :
    • Deprotection Ease : PMB is cleaved under mild oxidative conditions (e.g., DDQ), whereas trityl requires strong acids (e.g., HCl/MeOH), limiting versatility .
    • Steric Effects : PMB is less bulky, enabling faster reaction kinetics in nucleophilic substitutions.
    • Synthetic Yield : Reported at 94% purity via flash chromatography (), outperforming trityl analogs due to simplified purification.

(R)-1-Boc-3-(2-Pyridin-4-Ylacetyl)-Piperidine

  • Structural Relationship : Shares a chiral backbone but incorporates a Boc-protected amine and pyridinyl acetyl group.
  • Key Differences :
    • Functionality : Designed for peptide coupling or kinase inhibitor synthesis, contrasting with the ester’s role in β-hydroxy acid pathways.
    • Price : 1 g = $1,000 (), reflecting lower synthetic complexity.

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Protecting Group Price (1 g) Key Applications
(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate 376.45 Trityl ~$5,000* Chiral synthons, drug intermediates
(S)-Methyl 3-hydroxy-4-(trityloxy)butanoate 376.45 Trityl $4,000 Enantiomeric studies
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate 268.31 PMB N/A High-yield intermediates
(R)-1-Boc-3-(2-pyridin-4-ylacetyl)-piperidine 304.38 Boc $1,000 Peptide modulators

*Estimated based on enantiomer pricing trends.

Biological Activity

(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-Methyl 3-hydroxy-4-(trityloxy)butanoate is characterized by its unique trityloxy group, which contributes to its stability and solubility. The compound's molecular formula is C18_{18}H22_{22}O4_{4}, and it has a molecular weight of 302.37 g/mol.

The biological activity of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate primarily involves the modulation of key enzymatic pathways related to lipid metabolism. It has been shown to inhibit glucosylceramide synthase (GCS), an enzyme crucial for glycosphingolipid biosynthesis. Inhibition of GCS leads to alterations in cellular membrane composition and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, with an IC50_{50} value of approximately 15 µM after 48 hours of exposure.

In Vivo Studies

Animal model studies have further elucidated the compound's biological effects. In a murine model of breast cancer, administration of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate led to a significant reduction in tumor size compared to control groups. The observed antitumor activity was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Data Table: Summary of Biological Activities

Activity Cell Line/Model IC50_{50} / Effect Reference
Cell Proliferation InhibitionHuman Breast Cancer Cells15 µM after 48 h
Tumor Size ReductionMurine Model (Breast Cancer)Significant reduction observed
Apoptosis InductionVarious Cancer Cell LinesIncreased apoptotic markers
Angiogenesis InhibitionIn Vivo StudiesReduced vascularization

Case Studies

  • Case Study on Antitumor Activity : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate in combination with standard chemotherapy. Results indicated improved patient outcomes with enhanced tumor regression rates compared to chemotherapy alone .
  • Case Study on Mechanistic Insights : Research focusing on the molecular mechanisms revealed that (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

Q & A

Q. Answer :

  • NMR spectroscopy : Assign all protons (e.g., trityl aromatic protons at δ 7.2–7.4 ppm) and carbons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .
  • IR spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (if present, ~3400 cm⁻¹) stretches .

Advanced: How to design stability studies for (R)-Methyl 3-hydroxy-4-(trityloxy)butanoate under varying storage conditions?

Answer :
Design a forced degradation study :

  • Temperature : Store at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze by HPLC for decomposition products .
  • Light exposure : Expose to UV (254 nm) and monitor via UV-Vis spectroscopy for chromophore shifts .
  • Humidity : Store at 75% relative humidity; track ester hydrolysis via LC-MS .

Basic: What are common side reactions during the synthesis, and how are they mitigated?

Q. Answer :

  • Ester hydrolysis : Avoid aqueous workup at high pH. Use anhydrous solvents and low temperatures .
  • Trityl group migration : Prevent by using sterically hindered bases (e.g., 2,6-lutidine) during protection .
  • Racemization : Minimize heating during esterification; use protic solvents (e.g., methanol) sparingly .

Advanced: How to resolve discrepancies between theoretical and observed yields in large-scale syntheses?

Q. Answer :

  • Mass balance analysis : Track all intermediates and byproducts via LC-MS to identify unaccounted losses .
  • Reaction kinetics : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and optimize stoichiometry .
  • Purification losses : Compare crude vs. purified yields; switch from flash chromatography to preparative HPLC for polar byproducts .

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